Aminopeptidase N Inhibitor
Overview
Description
Synthesis Analysis
APN inhibitors are designed to possess specific structural features to achieve high potency. These include an aryl hydrophobic function and a zinc-binding group, which are essential for effective inhibition. The synthesis strategies aim to enhance the interaction with the APN active site, particularly by targeting the enzyme's zinc-binding motif, which is crucial for its catalytic activity. The detailed synthesis analysis and structure-activity relationships of APN inhibitors provide insights into potential lead candidates for therapeutic development (Amin et al., 2018).
Molecular Structure Analysis
The molecular structure of APN inhibitors is characterized by their ability to interact with the metal ion(s) in the enzyme's active center, typically through non-covalent binding. This interaction is pivotal for the inhibitors' efficacy, as it directly impacts the enzyme's substrate processing capabilities. Effective APN inhibitors often mimic the substrate's structure, incorporating elements that bind to the enzyme's active site while resisting catalytic degradation. This mimicry is crucial for the selective inhibition of APN over other metalloenzymes (Mucha et al., 2010).
Chemical Reactions and Properties
APN inhibitors typically function by binding to the enzyme's active site, often through interactions with the zinc ion, which is a key component of the catalytic mechanism. This binding inhibits the enzyme's ability to process its natural substrates, effectively blocking its function. The chemical properties of these inhibitors, such as their stability, solubility, and reactivity, are optimized to enhance their efficacy and selectivity towards APN, minimizing off-target effects and improving their therapeutic index.
Physical Properties Analysis
The physical properties of APN inhibitors, including molecular weight, solubility, and form (solid, liquid, or gas), are critical for their bioavailability and therapeutic effectiveness. These properties are tailored to ensure that the inhibitors are adequately absorbed, distributed, metabolized, and excreted by the body, with a focus on maximizing their interaction with APN while minimizing potential toxicity and side effects.
Chemical Properties Analysis
APN inhibitors are characterized by their chemical stability, reactivity, and specificity towards the enzyme. The design of these inhibitors often involves the inclusion of hydrophobic groups and zinc-binding motifs, which are critical for their interaction with APN. The chemical properties of these compounds are finely tuned to enhance their binding affinity and inhibitory potency, ensuring that they effectively target APN in a therapeutic context without undue interference with other biological processes.
Scientific Research Applications
Metallo-aminopeptidase Inhibition
Aminopeptidase N inhibitors are particularly relevant in targeting metallo-aminopeptidases, enzymes crucial for cellular functions and associated with diseases like cancer, malaria, and diabetes. Inhibitors targeting metallo-aminopeptidases often form non-covalent complexes with the metal ions in these enzymes, suggesting their potential as leads in drug discovery against various diseases (Mucha et al., 2010).
Role in Cancer and Inflammation
Aminopeptidase N/CD13 is implicated in cancer and inflammatory diseases, modulating immune functions and major biological events like cell proliferation and angiogenesis. Inhibitors of aminopeptidase N can potentially serve as anti-cancer and anti-inflammatory drugs, highlighting the enzyme's importance in the progression of these diseases (Bauvois & Dauzonne, 2005).
Cancer Chemotherapy
Inhibitors of aminopeptidase N (APN) have been identified as suitable targets for anti-cancer therapy. Various strategies, including enzyme inhibitors and APN-targeted carrier constructs, have been employed, emphasizing APN's role in solid tumors and its potential as a drug target (Wickström et al., 2011).
Design and Optimization of Inhibitors
The design of APN inhibitors considers their structure-activity relationships, aiming to develop compounds with high potency for cancer treatment. These inhibitors often feature a hydrophobic function and a zinc-binding group for efficacy (Amin, Adhikari, & Jha, 2018).
Patent Trends and Therapeutic Prospects
Patent reviews provide insights into the chemical structures, synthetic methods, biological assays, and potential applications of APN inhibitors, highlighting the progress in developing these compounds for various diseases including cancer, analgesia, virus infection, and inflammation (Su, Fang, & Xu, 2011).
APN Inhibitors in Cancer Therapy
Aminopeptidase inhibitors have been increasingly recognized for their potential in cancer therapy. Novel inhibitors have been identified and are currently being investigated for their efficacy in treating various cancer types, reflecting the growing interest in these compounds as therapeutic agents (Xu & Li, 2005).
Localization and Physiological Implications
Studies using radiolabeled inhibitors have provided insights into the localization and physiological roles of APN in various tissues, including the brain and spinal cord. These studies suggest a significant involvement of APN in the inactivation of certain peptides, offering new perspectives on its role in different physiological and pathological situations (Noble et al., 2001).
Next Generation Cancer Therapy
The role of aminopeptidases in peptide processing and their association with diseases like cancer make them viable targets for therapeutic intervention. With a history of clinical use and ongoing investigations into new inhibitors, aminopeptidases represent a promising area for developing combination chemotherapy regimens (Hitzerd et al., 2014).
Novel Inhibitor Development
Research on novel inhibitors, including radioautography studies, helps in understanding the binding properties and distribution of APN. This research is crucial for investigating APN's physiological role and potential changes in its expression under pathological conditions (Noble et al., 2000).
Ontogenic and Adult Distribution Studies
In vitro autoradiography studies have been used to explore the distribution of APN during prenatal development and adult life in various organs, providing insights into its potential modulatory functions during development and in adult physiological or pathological processes (Jardinaud et al., 2004).
Future Directions
properties
IUPAC Name |
2-[3-nitro-2-(2-nitrophenyl)-4-oxochromen-8-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O8/c20-13(21)8-9-4-3-6-11-15(22)14(19(25)26)17(27-16(9)11)10-5-1-2-7-12(10)18(23)24/h1-7H,8H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDDFQLIQRYMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminopeptidase N Inhibitor |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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